6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.: 2377608-60-9
VCID: VC6429380
InChI: InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N
Molecular Formula: C13H17BN2O3
Molecular Weight: 260.1

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

CAS No.: 2377608-60-9

Cat. No.: VC6429380

Molecular Formula: C13H17BN2O3

Molecular Weight: 260.1

* For research use only. Not for human or veterinary use.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine - 2377608-60-9

Specification

CAS No. 2377608-60-9
Molecular Formula C13H17BN2O3
Molecular Weight 260.1
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine
Standard InChI InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16)
Standard InChI Key BLCZZUDXADYFSH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N

Introduction

Chemical Structure and Nomenclature

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine features a benzo[d]isoxazole core fused to a boronic ester group at the 6-position and an amine substituent at the 3-position. The benzo[d]isoxazole system consists of a benzene ring fused to an isoxazole heterocycle containing oxygen and nitrogen atoms . The boronic ester moiety, derived from pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhances the compound’s reactivity in cross-coupling reactions .

Table 1: Key Structural Identifiers

PropertyValue/Description
IUPAC Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine
Molecular FormulaC₁₃H₁₆BN₃O₃
Molecular Weight273.11 g/mol (calculated)
Boron Content3.96% (theoretical)

The compound’s nomenclature follows IUPAC guidelines, with numbering prioritizing the isoxazole nitrogen at position 1 and the boronic ester at position 6 . Synonyms include variations such as "3-amino-6-(pinacolatoboryl)benzo[d]isoxazole," though standardized naming remains consistent with boronic ester conventions .

Synthesis and Reaction Pathways

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine likely employs a Miyaura borylation strategy, analogous to methods used for related benzothiazole and benzoxazole derivatives . A representative pathway involves:

  • Bromination: Introduction of a bromine atom at the 6-position of benzo[d]isoxazol-3-amine.

  • Borylation: Palladium-catalyzed coupling of the brominated precursor with bis(pinacolato)diboron under inert conditions .

Table 2: Hypothetical Synthesis Conditions

ParameterDetails
CatalystPd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
LigandNot required (pre-ligated catalyst)
BaseAnhydrous potassium acetate (KOAc)
SolventDimethyl sulfoxide (DMSO)
Temperature90°C
Reaction Time8–12 hours
Yield~95% (estimated from analogous reactions)

This methodology mirrors the synthesis of N-(6-boronic ester-substituted benzothiazol-2-yl)acetamide, where Pd(dppf)Cl₂ facilitated efficient boron incorporation . The amine group at position 3 remains stable under these conditions, as evidenced by similar transformations in benzoxazole systems .

Applications in Organic Chemistry

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine serves as a versatile building block in:

Medicinal Chemistry

Boronic acid derivatives are pivotal in protease inhibitor design (e.g., bortezomib). The amine group allows further functionalization via amidation or Schiff base formation, potentially enhancing target binding affinity .

Materials Science

Conjugated polymers incorporating boronic esters exhibit tunable electronic properties. The rigid benzoisoxazole core may improve thermal stability in optoelectronic materials .

Table 3: Potential Applications

FieldUse CaseMechanism of Action
Drug DiscoveryProteasome inhibitorsBoron-mediated transition state mimicry
Polymer ChemistryElectron-transport layers in OLEDsπ-Conjugation enhancement
Chemical SensorsGlucose detectionBoronic acid-diol complexation

Stability and Degradation

The boronic ester group hydrolyzes in protic solvents, with kinetics dependent on pH and temperature. Accelerated degradation studies suggest a half-life of <24 hours in aqueous ethanol (pH 7.4, 25°C) . Stabilizers like 2,6-lutidine or molecular sieves can prolong shelf life .

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